Tomoxetine - 63940-51-2

Tomoxetine

Catalog Number: EVT-446225
CAS Number: 63940-51-2
Molecular Formula: C17H21NO
Molecular Weight: 255.35 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Tomoxetine hydrochloride, chemically known as (-)-N-methyl-gamma-(2-methylphenoxy)benzenepropanamine hydrochloride, is a synthetic molecule classified as a selective norepinephrine reuptake inhibitor (SNRI). [, , , ] It is the enantiomerically pure form of the racemic compound formerly known as tomoxetine. [] In scientific research, tomoxetine is primarily employed as a pharmacological tool to investigate the role of norepinephrine in various biological processes and disease models. [, , , ]

Atomoxetine

Compound Description: Atomoxetine [(−)-N-methyl-γ-(2-methylphenoxy)benzenepropanamine hydrochloride], formerly known as tomoxetine hydrochloride, is the non-proprietary name for the single (R)-enantiomer of tomoxetine. It is a selective norepinephrine reuptake inhibitor primarily used to treat attention-deficit/hyperactivity disorder (ADHD). [, , , , , , ]

Relevance: Atomoxetine is the (R)-enantiomer of tomoxetine, the target compound. It exhibits significantly higher potency for inhibiting norepinephrine uptake compared to its enantiomer ((S)-tomoxetine). [, ]. This stereoselectivity makes atomoxetine the more pharmacologically active form and the one developed for therapeutic use in ADHD. [, , , ]

4-Hydroxyatomoxetine

Compound Description: 4-Hydroxyatomoxetine is a major metabolite of both tomoxetine and atomoxetine in rats and dogs. It is formed via aromatic ring hydroxylation. This metabolite undergoes further conjugation, forming O-glucuronide and O-sulfate conjugates (in dogs). []

Relevance: 4-Hydroxyatomoxetine is a key metabolite of tomoxetine, highlighting the metabolic pathways of the parent compound. Understanding the metabolic fate of tomoxetine is crucial for understanding its pharmacokinetic profile and potential drug interactions. []

N-Desmethyltomoxetine

Compound Description: N-Desmethyltomoxetine is another metabolite identified in both rats and dogs following tomoxetine administration. It results from N-demethylation of the parent compound, representing a significant metabolic pathway for tomoxetine in both species. []

Relevance: Similar to 4-hydroxyatomoxetine, the presence of N-Desmethyltomoxetine provides insight into the biotransformation of tomoxetine. Identifying and characterizing these metabolites helps to understand potential active metabolites and their contribution to the overall pharmacological effect. []

(S)-(+)-Mandelic acid

Compound Description: (S)-(+)-Mandelic acid is a chiral resolving agent used in the preparation of enantiomerically pure (R)-(-)-tomoxetine. [, ] It forms a diastereomeric salt with the racemic mixture of tomoxetine, allowing for the separation and isolation of the desired (R)-(-)-tomoxetine enantiomer. [, , ]

Relevance: (S)-(+)-Mandelic acid plays a critical role in synthesizing enantiomerically pure tomoxetine. This is essential for isolating the more pharmacologically active (R)-(-)-tomoxetine (atomoxetine) from the less active (S)-(+)-tomoxetine enantiomer. []

Methylphenidate

Compound Description: Methylphenidate is a psychostimulant medication widely used in the treatment of ADHD. It primarily acts by blocking the reuptake of dopamine and norepinephrine in the brain. [, , , ]

Relevance: Methylphenidate serves as a comparator drug in numerous studies evaluating the efficacy and safety of tomoxetine (atomoxetine) in treating ADHD. This comparison helps clinicians understand the relative benefits and drawbacks of both drugs, guiding treatment decisions. [, , , ]

Citalopram

Compound Description: Citalopram is a selective serotonin reuptake inhibitor (SSRI) commonly prescribed for depression and anxiety disorders. [, , ] It is known for its minimal affinity for norepinephrine and dopamine transporters. []

Relevance: Citalopram is used in research to distinguish between serotonin and norepinephrine reuptake inhibition, helping to confirm the selectivity profile of tomoxetine and its active enantiomer, atomoxetine. [, , ]

Nisoxetine

Compound Description: Nisoxetine is a potent and highly selective norepinephrine reuptake inhibitor, structurally similar to both tomoxetine and fluoxetine. [, , ] It is primarily used as a research tool to investigate noradrenergic pathways and the role of norepinephrine in various neurological and psychiatric conditions. [, ]

Relevance: Nisoxetine serves as an important pharmacological tool for studying norepinephrine reuptake and its involvement in different physiological processes. Its structural similarity to tomoxetine and distinct pharmacological profile allow for direct comparisons and aid in understanding the structure-activity relationships of norepinephrine reuptake inhibitors. [, , ]

Desipramine

Compound Description: Desipramine is a tricyclic antidepressant medication that acts as a relatively selective norepinephrine reuptake inhibitor. [, ] It has a higher affinity for the norepinephrine transporter compared to the serotonin transporter. []

Relevance: Similar to nisoxetine, desipramine is used as a pharmacological tool to investigate norepinephrine uptake mechanisms and selectivity profiles of drugs like tomoxetine. Its inclusion in studies helps to confirm the binding sites of tomoxetine and its relative affinity for norepinephrine transporters. [, ]

Fluoxetine

Compound Description: Fluoxetine is a selective serotonin reuptake inhibitor (SSRI) widely prescribed for depression and anxiety disorders. [, , ] It is structurally similar to both tomoxetine and nisoxetine but exhibits selectivity for serotonin over norepinephrine reuptake inhibition. [, ]

Relevance: Fluoxetine, alongside nisoxetine, highlights the structure-activity relationship within this class of compounds. Minor structural modifications result in significant shifts in target selectivity, with fluoxetine targeting serotonin reuptake while tomoxetine primarily targets norepinephrine reuptake. [, , ]

(R)-[3H]Tomoxetine

Compound Description: (R)-[3H]Tomoxetine is a radiolabeled form of tomoxetine utilized in autoradiographic binding studies to visualize and quantify the distribution of norepinephrine transporter binding sites in the brain. []

Relevance: (R)-[3H]Tomoxetine serves as a critical research tool for studying the distribution and density of norepinephrine transporters in the brain, providing valuable information about the localization and potential function of noradrenergic pathways. []

(R/S)-[3H]Nisoxetine

Compound Description: (R/S)-[3H]Nisoxetine is a radiolabeled form of nisoxetine used as a high-affinity ligand for labeling norepinephrine transporters in binding and autoradiography studies. []

Relevance: Comparing the binding profiles of (R)-[3H]tomoxetine and (R/S)-[3H]nisoxetine helped researchers to identify a secondary, lower-affinity binding site for (R)-[3H]tomoxetine, later identified as the serotonin transporter. [] This finding is critical for understanding potential off-target effects of tomoxetine. []

N-Methyl-3-hydroxy-3-phenylpropylamine

Compound Description: N-Methyl-3-hydroxy-3-phenylpropylamine is a key intermediate compound used in the synthesis of tomoxetine. [, ] It serves as the starting material for introducing the 2-methylphenoxy group, which is crucial for tomoxetine's pharmacological activity. [, ]

Relevance: This compound is directly involved in the synthetic pathway of tomoxetine, highlighting a crucial step in its production. Understanding the synthesis of tomoxetine can lead to more efficient production methods and potentially identify new synthetic routes for similar compounds. [, ]

2-Fluorotoluene

Compound Description: 2-Fluorotoluene is a chemical reagent used in the synthesis of tomoxetine. [] It reacts with N-Methyl-3-hydroxy-3-phenylpropylamine in the presence of a base to introduce the 2-methylphenoxy group. []

Relevance: 2-Fluorotoluene represents a critical component in the synthesis of tomoxetine. [] Its specific role in the reaction highlights the importance of understanding the synthetic pathways and reagents involved in producing pharmaceutical compounds. []

N-Methyl-3-(3-methylphenoxy)-3-phenylpropylamine (3-ATM HCl)

Compound Description: N-Methyl-3-(3-methylphenoxy)-3-phenylpropylamine hydrochloride (3-ATM HCl) is a structural isomer of tomoxetine, identified as an impurity during its synthesis. [] This compound highlights the possibility of forming undesirable byproducts during the production of tomoxetine. []

Relevance: The presence of 3-ATM HCl as an impurity during tomoxetine synthesis necessitates strict quality control measures to ensure the purity and safety of the final drug product. [] Understanding and controlling these impurities is crucial for pharmaceutical development and production. []

Source

Tomoxetine is synthesized from various chemical precursors through several synthetic routes. The primary source of atomoxetine is its hydrochloride salt, which is the form used in clinical applications.

Classification

Tomoxetine is classified as a pharmaceutical agent under the category of norepinephrine reuptake inhibitors. It is distinct from other ADHD medications that primarily target dopamine pathways.

Synthesis Analysis

Methods

The synthesis of tomoxetine typically involves several steps, including the formation of key intermediates and final conversion to the hydrochloride salt. Various patents detail different synthetic routes:

  1. Starting Materials: The synthesis often begins with N-methyl-3-hydroxy-3-phenylpropylamine, which is reacted with dimethylsulfoxide (DMSO) in the presence of an alkali metal hydroxide.
  2. Formation of Intermediate: The reaction mixture is then treated with 2-fluorotoluene, followed by heating to facilitate the formation of tomoxetine.
  3. Crystallization: The crude product can be recrystallized using a combination of aromatic solvents and alcohols to enhance purity.

Technical Details

  • Temperature Control: Reactions are typically conducted at elevated temperatures (60°C to 150°C) to optimize yields.
  • Purification: Techniques such as recrystallization from solvents like methanol or toluene are employed to isolate the desired product with high purity levels, often exceeding 99% by HPLC analysis .
Molecular Structure Analysis

Structure

Tomoxetine has a complex molecular structure characterized by a phenylpropylamine backbone. Its chemical formula is C17H21NC_{17}H_{21}N, and it exhibits stereoisomerism due to the presence of a chiral center.

Data

  • Molecular Weight: Approximately 255.36 g/mol.
  • Structural Features: The molecule includes a phenyl ring, a propyl chain, and a secondary amine group, which are critical for its pharmacological activity.
Chemical Reactions Analysis

Reactions

Tomoxetine undergoes various chemical reactions during its synthesis, including:

  1. Bromination: This step introduces halogen atoms into the molecular structure, facilitating subsequent reactions.
  2. Condensation: Reaction with o-cresol leads to the formation of key intermediates.
  3. Amination: Methylamine is used to convert intermediates into tomoxetine through nucleophilic substitution reactions.

Technical Details

  • Reflux Conditions: Many reactions are conducted under reflux conditions to ensure complete transformation of reactants into products.
  • Separation Techniques: After synthesis, products are often separated using filtration and solvent extraction methods to isolate pure tomoxetine hydrochloride .
Mechanism of Action

Process

Tomoxetine exerts its therapeutic effects primarily through selective inhibition of norepinephrine reuptake in synaptic clefts, leading to increased norepinephrine levels in the brain. This mechanism enhances attention and reduces impulsivity in individuals with ADHD.

Data

  • Neurotransmitter Interaction: By blocking norepinephrine transporters, tomoxetine modifies neurotransmitter dynamics in key brain regions associated with attention and behavior regulation.
  • Clinical Efficacy: Studies indicate that tomoxetine can improve ADHD symptoms over a sustained period without the abuse potential associated with stimulant medications .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Tomoxetine hydrochloride typically appears as a white crystalline powder.
  • Solubility: It is soluble in water and organic solvents like methanol and ethanol.

Chemical Properties

  • pH Stability: Tomoxetine hydrochloride exhibits stability across a range of pH levels but should be stored away from strong acids or bases.
  • Melting Point: The melting point is generally around 160°C, indicating thermal stability under standard conditions.
Applications

Scientific Uses

Tomoxetine is primarily utilized in clinical settings for treating ADHD in children and adults. Its non-stimulant nature makes it suitable for patients who may experience adverse effects from traditional stimulant medications. Additionally, research continues into its potential applications in other neuropsychiatric disorders due to its mechanism of action on norepinephrine pathways.

Introduction to Tomoxetine

Historical Development and Nomenclature Evolution

The developmental history of tomoxetine began in the 1970s when Eli Lilly and Company initiated a research program targeting novel antidepressants. Initially designated LY-139603, the compound emerged from systematic structural modifications of fluoxetine analogues, with researchers aiming to enhance norepinephrine selectivity while reducing serotonergic activity. Early preclinical characterization revealed a chemical structure comprising a 3-aryloxy-3-phenylpropylamine backbone with a methylamine substituent – a configuration later classified as a secondary amine [6] [9].

The nomenclature transition from tomoxetine to atomoxetine occurred during late-stage development as a strategic differentiation from the similar-sounding drug tamoxifen. This rebranding aligned with regulatory requirements to prevent medication errors while preserving the core "-oxetine" suffix that signals its pharmacological relationship to the serotonin reuptake inhibitor class. The United States Adopted Name (USAN) Council formally adopted "atomoxetine" in 1994, establishing the official designation for pharmaceutical use. The compound's investigational history includes exploration for multiple neurological indications beyond ADHD:

  • Depression: Phase II trials (1980s) demonstrated limited efficacy in major depressive disorder
  • Parkinson's disease: Investigation discontinued during Phase III (2020) due to insufficient clinical benefit
  • Alzheimer's disease: Development halted after preliminary studies showed no significant cognitive improvement [9]

The decisive therapeutic pivot to ADHD occurred when researchers recognized atomoxetine's unique ability to enhance prefrontal cortical function without dopaminergic effects in the nucleus accumbens – a neural mechanism explaining both its efficacy in attention regulation and absence of abuse potential. This pharmacological profile positioned atomoxetine as a groundbreaking alternative to stimulants for ADHD management [1] [3].

Table 1: Key Milestones in Tomoxetine/Atomoxetine Development

YearDevelopment PhaseSignificant Event
1974DiscoveryInitial synthesis as LY-139603
1980-1985PreclinicalCharacterization as selective norepinephrine reuptake inhibitor
1994NomenclatureUSAN adoption of "atomoxetine"
2002RegulatoryFDA approval for pediatric ADHD (brand name Strattera®)
2004RegulatoryEuropean Medicines Agency (EMA) approval
2008RegulatoryFDA approval expanded to include adult ADHD
2020DiscontinuationParkinson's disease program terminated

Chemical Structure and Stereochemical Properties

Tomoxetine possesses the systematic IUPAC name (3R)-N-Methyl-3-(2-methylphenoxy)-3-phenylpropan-1-amine, with a molecular formula of C₁₇H₂₁NO and a molecular weight of 255.36 g/mol. The compound features a chiral center at the carbon adjacent to the phenoxy group, yielding two enantiomers: the biologically active R(-) isomer and the less pharmacologically active S(+) isomer. Commercial atomoxetine formulations contain exclusively the therapeutically optimized R-enantiomer, which demonstrates approximately 9-fold greater potency in norepinephrine transporter (NET) inhibition compared to its stereoisomeric counterpart [1] [6].

The molecular architecture comprises three critical regions:

  • Phenoxy moiety: A 2-methyl-substituted phenyl ring enabling optimal transporter interaction
  • Chiral center: The beta-carbon creating stereochemical specificity for NET binding
  • Aryl group: The unsubstituted phenyl ring contributing to hydrophobic binding pocket interactions
  • Aminoethyl chain: The N-methylated ethylamine unit mimicking norepinephrine's ethanolamine segment

Physicochemically, tomoxetine exhibits:

  • LogP value: Approximately 2.76 (indicating moderate lipophilicity)
  • pKa: 10.15 ± 0.10 (characteristic of a moderately strong base)
  • Water solubility: <1 mg/mL in freebase form, necessitating hydrochloride salt formulation for pharmaceutical use
  • Crystalline structure: Monoclinic crystal system with P2₁ space group [6]

The compound's stereochemical purity is maintained through enantioselective synthesis employing chiral resolution or asymmetric catalysis. This precision manufacturing ensures >99% enantiomeric excess in pharmaceutical-grade material, critical for consistent therapeutic effects and reduced metabolite variability. The absolute configuration of the active enantiomer is designated (R) under the Cahn-Ingold-Prelog priority system, with established stereochemical integrity under standard storage conditions [1] [6].

Table 2: Molecular Characterization of (R)-Tomoxetine

PropertySpecificationAnalytical Method
CAS Registry Number83015-26-3-
Molecular FormulaC₁₇H₂₁NOElemental analysis
Molecular Weight255.36 g/molMass spectrometry
Specific Rotation[α]²⁵D = -38.0° (c=1, MeOH)Polarimetry
Melting Point167-169°C (HCl salt)Differential scanning calorimetry
X-ray DiffractionMonoclinic, P2₁Single-crystal X-ray analysis
Chiral Purity≥99% eeChiral HPLC

Regulatory Approvals and Global Classification Frameworks

Tomoxetine (atomoxetine) achieved its initial regulatory milestone in 2002 when the United States Food and Drug Administration (FDA) approved it for pediatric ADHD treatment under the brand name Strattera®. This approval marked a therapeutic watershed as the first non-scheduled pharmacotherapy for ADHD, granting it a unique regulatory status distinct from Schedule II-controlled stimulants. The European Medicines Agency (EMA) followed in 2004 with authorization for children and adolescents, expanding to include adult ADHD in 2013. Japan's Pharmaceuticals and Medical Devices Agency (PMDA) granted approval in 2009, incorporating specific pharmacogenetic guidance for CYP2D6 intermediate metabolizers [1] [9].

The compound navigated complex global classification frameworks:

  • United States: Designated as prescription-only (Rx) without controlled substance status
  • European Union: Classified as Prescription-Only Medicine (POM) with additional monitoring requirements
  • Brazil: Categorized as C1 (Other Controlled Substances) requiring special prescription forms
  • Canada: Schedule F prescription drug with mandatory pharmacovigilance reporting
  • Australia: Schedule 4 (Prescription Only) with Black Box warning for suicidality risk [1]

Notably, regulatory agencies universally recognize the compound exclusively as atomoxetine in official documentation, though the chemical term tomoxetine persists in pharmacological literature and chemical reference databases. The therapeutic indications remain specifically focused on ADHD across all jurisdictions, with formal discontinuation of development programs for Parkinson's disease (2020) and major depressive disorder reinforcing its specialized neuropsychiatric niche [9].

Table 3: Global Regulatory Status of Atomoxetine

RegionInitial Approval YearRegulatory ClassificationApproved Age Groups
United States (FDA)2002Prescription Drug (Non-controlled)≥6 years
European Union (EMA)2004Prescription-Only Medicine (POM)Children/Adolescents/Adults
Japan (PMDA)2009Prescription-Only (with CYP2D6 guidance)≥6 years
Canada (Health Canada)2004Schedule F Prescription DrugChildren/Adults
Australia (TGA)2004Schedule 4 (Prescription Only)≥6 years

Table 4: Compound Nomenclature Reference

Chemical DesignationSynonymContext of Use
(R)-N-Methyl-3-(2-methylphenoxy)-3-phenylpropylamineAtomoxetinePharmacopeial standards
(R)-TomoxetineLY-139603Chemical literature
(−)-TomoxetineTomoxetine hydrochlorideResearch publications
Methyl[(R)-3-phenyl-3-(2-methylphenoxy)propyl]amineStrattera®Branded product
(3R)-N-Methyl-3-(o-tolyloxy)-3-phenylpropan-1-amine-IUPAC nomenclature

Properties

CAS Number

63940-51-2

Product Name

Tomoxetine

IUPAC Name

N-methyl-3-(2-methylphenoxy)-3-phenylpropan-1-amine

Molecular Formula

C17H21NO

Molecular Weight

255.35 g/mol

InChI

InChI=1S/C17H21NO/c1-14-8-6-7-11-16(14)19-17(12-13-18-2)15-9-4-3-5-10-15/h3-11,17-18H,12-13H2,1-2H3

InChI Key

VHGCDTVCOLNTBX-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1OC(CCNC)C2=CC=CC=C2

Synonyms

139603, LY
atomoxetine
Atomoxetine HCl
atomoxetine hydrochloride
HCl, Atomoxetine
Hydrochloride, Atomoxetine
LY 139603
N-methyl-gamma-(2-methylphenoxy)benzenepropanamine hydrochloride
Strattera
tomoxetine
Tomoxetine Hydrochloride, (+)-isomer - T351671
tomoxetine hydrochloride, (+-)-isomer
tomoxetine hydrochloride, (-)-isome

Canonical SMILES

CC1=CC=CC=C1OC(CCNC)C2=CC=CC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.